(2-Bromo-3,5-dimethoxyphenyl)methanol
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Overview
Description
(2-Bromo-3,5-dimethoxyphenyl)methanol is an organic compound with the molecular formula C9H11BrO3. It is a brominated derivative of phenylmethanol, characterized by the presence of two methoxy groups at the 3 and 5 positions and a bromine atom at the 2 position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-3,5-dimethoxyphenyl)methanol typically involves the bromination of 3,5-dimethoxybenzyl alcohol. One common method includes the use of bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at low temperatures to control the bromination process and ensure the selective substitution at the 2 position .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to achieve high yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-3,5-dimethoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under appropriate conditions.
Major Products Formed
Oxidation: 2-Bromo-3,5-dimethoxybenzaldehyde or 2-Bromo-3,5-dimethoxybenzoic acid.
Reduction: 3,5-Dimethoxyphenylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Bromo-3,5-dimethoxyphenyl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
Mechanism of Action
The mechanism of action of (2-Bromo-3,5-dimethoxyphenyl)methanol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as acetylcholinesterase and carbonic anhydrase. The inhibition of these enzymes can lead to therapeutic effects, such as improved cognitive function in Alzheimer’s disease or reduced intraocular pressure in glaucoma .
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-4,5-dimethoxyphenyl)methanol
- (3,5-Dimethoxyphenyl)methanol
- (2-Bromo-3,4-dimethoxyphenyl)methanol
Uniqueness
(2-Bromo-3,5-dimethoxyphenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 2 position and methoxy groups at the 3 and 5 positions allows for selective reactions and interactions with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
74726-76-4 |
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Molecular Formula |
C9H11BrO3 |
Molecular Weight |
247.09 g/mol |
IUPAC Name |
(2-bromo-3,5-dimethoxyphenyl)methanol |
InChI |
InChI=1S/C9H11BrO3/c1-12-7-3-6(5-11)9(10)8(4-7)13-2/h3-4,11H,5H2,1-2H3 |
InChI Key |
YIPREDUTBGZRQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)Br)CO |
Origin of Product |
United States |
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